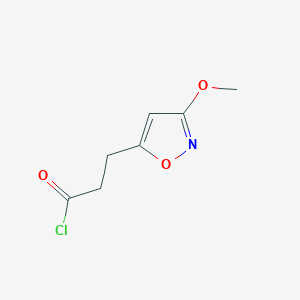
3-(3-Methoxyisoxazol-5-yl)propanoyl chloride
Descripción general
Descripción
“3-(3-Methoxyisoxazol-5-yl)propanoyl chloride” is a chemical compound that belongs to the group of organic compounds known as isoxazoles. It has a molecular formula of C7H8ClNO3 and a molecular weight of 189.59 g/mol .
Molecular Structure Analysis
The molecular structure of “3-(3-Methoxyisoxazol-5-yl)propanoyl chloride” consists of a methoxy group (-OCH3) and an isoxazole ring attached to a propanoyl chloride group .Physical And Chemical Properties Analysis
“3-(3-Methoxyisoxazol-5-yl)propanoyl chloride” is a solid at room temperature . Its exact physical and chemical properties, such as melting point, boiling point, and solubility, are not provided in the search results.Aplicaciones Científicas De Investigación
Synthesis of Methyl 3-Hydroxyisoxazole-5-Carboxylate
This compound is used in the synthesis of Methyl 3-Hydroxyisoxazole-5-Carboxylate via Bromination of Dimethyl Fumarate under Photoflow conditions . This process involves several steps including bromination of fumarate, isoxazole ring formation, methylation, ester reduction, benzylic chlorination, benzylic substitution, and hydrolysis and decarboxylation .
Development of Analgesic Drugs
Isoxazole derivatives, including “3-(3-Methoxyisoxazol-5-yl)propanoyl chloride”, have shown potential as analgesic (pain-relieving) drugs . The substitution of various groups on the isoxazole ring imparts different activity, indicating the potential for developing a range of analgesic drugs .
Anti-Inflammatory Drugs
Similarly, isoxazole derivatives have been studied for their anti-inflammatory properties . This suggests that “3-(3-Methoxyisoxazol-5-yl)propanoyl chloride” could potentially be used in the development of new anti-inflammatory drugs .
Anticancer Research
Isoxazole derivatives have also shown potential in anticancer research . For example, 5-(3-alkylquinolin-2-yl)-3-aryl isoxazole derivatives have shown potent cytotoxicity against several human cancer cell lines .
Antimicrobial Applications
The antimicrobial properties of isoxazole derivatives have been explored, suggesting potential applications of “3-(3-Methoxyisoxazol-5-yl)propanoyl chloride” in the development of new antimicrobial drugs .
Antidepressant Drugs
Isoxazole derivatives have shown potential as antidepressant drugs . This suggests that “3-(3-Methoxyisoxazol-5-yl)propanoyl chloride” could potentially be used in the development of new antidepressant drugs .
Safety and Hazards
Propiedades
IUPAC Name |
3-(3-methoxy-1,2-oxazol-5-yl)propanoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO3/c1-11-7-4-5(12-9-7)2-3-6(8)10/h4H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPHNPOYGMCDCIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NOC(=C1)CCC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Methoxyisoxazol-5-yl)propanoyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-{[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4-diazepane](/img/structure/B1392557.png)
![{[1-(4-Methoxybenzoyl)-2-methyl-2,3-dihydro-1H-indol-6-yl]methyl}amine](/img/structure/B1392558.png)
![3-({4-Hydroxy-4-[3-(trifluoromethyl)phenyl]piperidin-1-yl}methyl)-4-methoxybenzaldehyde](/img/structure/B1392560.png)


![Ethyl 3-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-1,2,4-oxadiazole-5-carboxylate](/img/structure/B1392568.png)
![1-{2-[(3-Carboxyphenyl)amino]-2-oxoethyl}-1H-indole-2-carboxylic acid](/img/structure/B1392569.png)



![[5-(4-Fluorobenzyl)-4-oxo-4,5-dihydro-3H-pyridazino[4,5-b]indol-3-yl]acetic acid](/img/structure/B1392574.png)


![{[1-(4-Methoxybenzoyl)-2,3-dihydro-1H-indol-6-yl]methyl}amine](/img/structure/B1392579.png)